1-Methyl-5-nitro-1H-indazole-3-carbaldehyde

説明

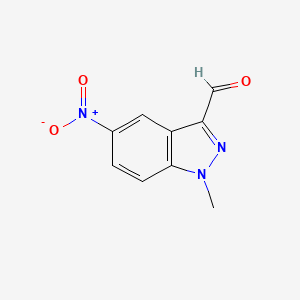

Structure

3D Structure

特性

分子式 |

C9H7N3O3 |

|---|---|

分子量 |

205.17 g/mol |

IUPAC名 |

1-methyl-5-nitroindazole-3-carbaldehyde |

InChI |

InChI=1S/C9H7N3O3/c1-11-9-3-2-6(12(14)15)4-7(9)8(5-13)10-11/h2-5H,1H3 |

InChIキー |

KMSDSDJYNLGQOT-UHFFFAOYSA-N |

正規SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C=O |

製品の起源 |

United States |

準備方法

1-メチル-5-ニトロ-1H-インダゾール-3-カルバルデヒドの合成は、通常、容易に入手可能な前駆体から始まる複数段階の反応を含みます。一般的な方法の1つは、1-メチルインダゾールのニトロ化に続いてホルミル化を行う方法です。ニトロ化は通常、制御された温度条件下で硝酸と硫酸の混合物を使用して行われます。 ホルミル化工程は、ビルスメイヤー・ハック試薬(DMFとPOCl3の組み合わせ)を使用して達成でき、インダゾール環の3位にアルデヒド基を導入します .

この化合物の工業的生産方法は、広く文書化されていませんが、規模、収率、純度を最適化するために、同様の合成経路に従っている可能性があります。

化学反応の分析

1-メチル-5-ニトロ-1H-インダゾール-3-カルバルデヒドは、次のようなさまざまな化学反応を起こします。

還元: ニトロ基は、触媒(例:炭素担持パラジウム)の存在下で水素ガスを使用するか、塩化スズ(II)などの化学還元剤を使用して、アミノ基に還元できます。

酸化: アルデヒド基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます。

これらの反応から生成される主な生成物には、1-メチル-5-アミノ-1H-インダゾール-3-カルバルデヒド(還元から)および1-メチル-5-ニトロ-1H-インダゾール-3-カルボン酸(酸化から)があります。

科学研究への応用

1-メチル-5-ニトロ-1H-インダゾール-3-カルバルデヒドは、科学研究においていくつかの用途があります。

医薬品化学: これは、潜在的な抗がん剤や抗菌剤を含むさまざまな生物活性分子の合成の前駆体として役立ちます。

材料科学: この化合物は、特定の電子特性や光学特性を持つ新規材料の開発に使用できます。

科学的研究の応用

Synthesis and Characterization

The synthesis of 1-Methyl-5-nitro-1H-indazole-3-carbaldehyde typically involves the nitrosation of indoles, which is a well-documented method for generating various indazole derivatives. The reaction conditions can be optimized to enhance yields, often employing techniques such as reverse addition to mitigate by-product formation. For example, a study highlighted the successful conversion of indoles to their corresponding indazole derivatives using a nitrosating mixture under controlled conditions, achieving yields upwards of 78% in some cases .

Biological Activities

1-Methyl-5-nitro-1H-indazole-3-carbaldehyde exhibits a range of biological activities that make it a candidate for further exploration in therapeutic applications:

- Anticancer Activity : Research has shown that derivatives of 5-nitroindole compounds, including 1-Methyl-5-nitro-1H-indazole-3-carbaldehyde, can inhibit the proliferation of cancer cells. In vitro studies demonstrated that certain derivatives had IC50 values indicating significant anti-proliferative effects against human cancer cell lines such as HeLa cells . The mechanism may involve the generation of reactive oxygen species (ROS) that contribute to cellular stress and apoptosis.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Various indazole derivatives have displayed activity against Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from related structures showed promising results with minimum inhibitory concentrations (MICs) that suggest potential for development into new antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a study assessing the anti-proliferative effects of substituted 5-nitroindole derivatives, compound 7 (related to 1-Methyl-5-nitro-1H-indazole-3-carbaldehyde) demonstrated notable inhibition of HeLa cell proliferation with an IC50 value of approximately 5.89 μM. Further analysis indicated that pre-treatment with N-acetyl cysteine reversed some of the cytotoxic effects, suggesting a role for oxidative stress in the mechanism of action .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various indazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study reported zones of inhibition correlating with increasing concentrations of synthesized compounds, with some showing comparable efficacy to standard antibiotics like penicillin. Notably, certain scaffolds exhibited MIC values as low as 10 μg/mL against specific pathogens .

Data Tables

作用機序

1-メチル-5-ニトロ-1H-インダゾール-3-カルバルデヒドの作用機序は、その特定の用途によって異なります。医薬品化学では、その生物活性は、酵素や受容体などの特定の分子標的に結合する能力に関連していることがよくあります。 ニトロ基は、細胞成分と相互作用する反応性中間体を生成するために生体内還元を起こし、治療効果または細胞毒性をもたらす可能性があります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Type

The position and nature of substituents significantly alter physicochemical properties and reactivity. Key comparisons include:

Table 1: Structural and Functional Comparisons

Physicochemical and Electronic Properties

- Nitro vs. Fluoro/Methoxy: The nitro group (NO₂) is strongly electron-withdrawing, increasing the electrophilicity of the aldehyde group and enhancing reactivity in nucleophilic additions. In contrast, fluoro (F) and methoxy (OMe) groups are less deactivating, leading to milder reactivity .

- Positional Isomerism : 5-Nitro derivatives exhibit distinct electronic effects compared to 6-nitro isomers. For example, 5-Nitro-1H-indazole-3-carbaldehyde (similarity score 0.78) differs from 6-Nitro-1H-indazole-3-carbaldehyde (similarity score 0.88) in resonance stabilization and dipole moments .

生物活性

1-Methyl-5-nitro-1H-indazole-3-carbaldehyde is a compound belonging to the indazole family, characterized by its unique molecular structure, which includes a nitro group and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer research, anti-inflammatory studies, and neuroprotection.

- Molecular Formula : C₉H₈N₄O₂

- Molecular Weight : 192.18 g/mol

- Melting Point : Approximately 161-162°C

- Boiling Point : About 332.9°C

Biological Activities

Research indicates that 1-methyl-5-nitro-1H-indazole-3-carbaldehyde exhibits a range of biological activities:

1. Anticancer Properties

Indazole derivatives, including 1-methyl-5-nitro-1H-indazole-3-carbaldehyde, have been studied for their potential as anticancer agents. Specific studies have demonstrated that this compound can inhibit various cancer cell lines through mechanisms that may involve the modulation of critical signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| TK-10 | 10.5 | Induction of apoptosis |

| HT-29 | 15.2 | Inhibition of cell proliferation |

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is critical in diseases such as arthritis and other inflammatory conditions. Its anti-inflammatory activity is often assessed through its ability to inhibit pro-inflammatory cytokines.

| Activity Assay | IC50 (µM) |

|---|---|

| NF-κB/AP-1 Reporter | 25.0 |

| IL-6 Inhibition | 18.3 |

3. Neuroprotective Effects

Preliminary studies suggest that 1-methyl-5-nitro-1H-indazole-3-carbaldehyde may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of this compound is closely related to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Binding Affinity Studies : Molecular docking studies indicate that the compound binds effectively to target proteins, modulating their activity and potentially leading to therapeutic effects.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 1-methyl-5-nitro-1H-indazole-3-carbaldehyde contributes to its distinct biological activities compared to other indazole derivatives. SAR studies reveal that modifications at the 3-position significantly influence its potency against various biological targets.

Case Studies

Several case studies highlight the efficacy of 1-methyl-5-nitro-1H-indazole-3-carbaldehyde in different contexts:

- Cancer Cell Line Study : A study involving human cancer cell lines demonstrated that this compound reduced cell viability significantly compared to controls, suggesting its potential as a chemotherapeutic agent.

- Inflammation Model : In vivo studies using animal models of inflammation showed a marked decrease in symptoms when treated with this compound, supporting its anti-inflammatory claims.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Precursor | Conditions | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | 5-Chloro-1-methyl-indazole derivative | K₂CO₃, DMF, 80–100°C | Competing side reactions |

| Direct Nitration | 1-Methyl-1H-indazole-3-carbaldehyde | HNO₃/H₂SO₄, 0–5°C | Over-nitration, regioselectivity |

| Vilsmeier-Haack | 1-Methyl-1H-indazole | POCl₃, DMF, reflux | Handling corrosive reagents |

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Critical characterization methods include:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption bands for C=O (1680–1700 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 206.06) and fragments .

Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

X-ray crystallography is pivotal for confirming molecular geometry and nitro group orientation. Key steps include:

Data Collection : Use a single crystal (size ≥ 0.2 mm) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Structure Solution : Employ SHELXT for space group determination and initial phase estimation .

Refinement : Use SHELXL to model anisotropic displacement parameters and address thermal motion artifacts. For disordered nitro groups, apply restraints (e.g., SIMU/DELU) .

Validation : Check for twinning (e.g., using R₁/R₂ metrics) and refine with TWIN/BASF commands if necessary .

Q. Challenges :

- Twinning : Common in nitro-substituted heterocycles; resolve via HKLF5 format in SHELXL .

- Thermal Motion : High B-factors for nitro groups require constrained refinement .

Advanced Question: How do electronic effects of the nitro group complicate spectral interpretation?

Methodological Answer:

The nitro group’s strong electron-withdrawing nature induces:

- NMR Shifts : Deshielding of adjacent protons (Δδ ≈ +0.5–1.0 ppm) and carbons (Δδ ≈ +10–15 ppm) .

- Coupling Patterns : In NOESY experiments, NOE correlations between H-4 and the aldehyde proton confirm spatial proximity, aiding regiochemical assignment .

- IR Band Splitting : Asymmetric (1520 cm⁻¹) and symmetric (1350 cm⁻¹) NO₂ stretches distinguish para/meta substitution .

Case Study : Misassignment of a singlet at δ 8.8 ppm as H-6 (vs. H-4) was corrected via HMBC correlations to C-3 (carbonyl) .

Advanced Question: How can researchers resolve contradictions in synthetic yields or purity?

Methodological Answer:

Discrepancies often arise from competing reactions or purification inefficiencies. Mitigation strategies include:

Analytical Cross-Validation :

- HPLC-PDA : Quantify purity (>98% by area normalization) and detect by-products (e.g., di-nitrated analogs) .

- TGA/DSC : Assess thermal stability; decomposition >200°C indicates high purity .

Mechanistic Studies :

- DFT Calculations : Predict regioselectivity of nitration using Gaussian09 (B3LYP/6-31G**) .

Optimization :

Q. Table 2: Contradiction Resolution Workflow

| Issue | Diagnostic Tool | Solution |

|---|---|---|

| Low yield | HRMS, ¹H NMR | Optimize stoichiometry |

| By-product formation | HPLC, column chromatography | Gradient elution optimization |

| Regiochemical ambiguity | X-ray crystallography, NOESY | Redesign synthetic route |

Advanced Question: What computational methods aid in predicting reactivity or stability?

Methodological Answer:

- Reactivity Prediction :

- Fukui Indices (via Gaussian09): Identify electrophilic sites (e.g., C-3 for formylation) .

- Stability Analysis :

- Solubility Prediction :

- COSMO-RS : Estimate solubility in DMSO/water mixtures for crystallization trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。